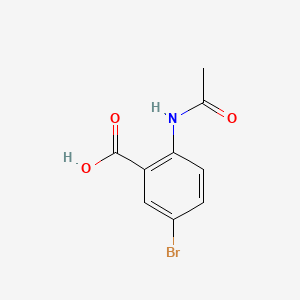

2-溴-N-(4-氟苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives closely related to "2-bromo-N-(4-fluorophenyl)propanamide" involves several steps, including bromination, amide formation, and sometimes, the introduction of fluorescent groups to enable further studies. For instance, a derivative containing a coumarin-based fluorescent group was synthesized, analyzed by NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the versatility of the propanamide backbone in supporting various substituents. The crystal structure of one such derivative belongs to the monoclinic system, showcasing the adaptability of the core structure to different spatial arrangements and the potential for further modification and application (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Derivatives of "2-bromo-N-(4-fluorophenyl)propanamide" participate in polymerization reactions when used as initiators. Their efficiency in initiating Atom Transfer Radical Polymerization (ATRP) of acrylates, for example, indicates their reactivity and potential utility in the synthesis of polymeric materials (Kulai & Mallet-Ladeira, 2016).

科学研究应用

荧光ATRP引发剂

2-溴-N-(4-(7-(二乙基氨基)-香豆素-3-基)苯基)丙酰胺被合成,并被发现在丙烯酸酯聚合中是一个高效的荧光原子转移自由基聚合(ATRP)引发剂 (Kulai & Mallet-Ladeira, 2016)。

分子性质和振动频率研究

该化合物被用于确定分子性质,并解释对对乙酰氨基酚类似物的振动模式耦合。它有助于评估E/Z异构体,酮/烯醇分子内重排,以及使用密度泛函理论预测过渡态结构 (Viana et al., 2016)。

致突变效应研究

包括2-溴-N-(4-氟苯基)丙酰胺变体在内的2-溴丙酰胺被制备并在沙门氏菌TA 100中进行直接致突变性测试,确认了2-溴-N-苄基丙酰胺的致突变活性,并强调了化学结构对致突变性的重要性 (Dolzani等,1992)。

电光性能

在酯类的酚基中引入不同的取代基,包括氟,揭示了4-烷基-2-氟苯基4-烷基双环(2.2.2)辛烷-1-羧酸酯具有有用的电光性能和低注入液晶倾向性 (Gray & Kelly, 1981)。

镇痛剂评估

对2-溴-N-(4-氟苯基)丙酰胺类似物进行了研究,评估其作为镇痛剂的潜力,重点关注对FAAH和环氧化酶的双重抑制作用,展示了在动物疼痛模型中具有显著的抗炎和镇痛活性 (Deplano et al., 2021)。

关键药物中间体的合成

该化合物被用于合成各种药物的关键中间体,展示了它在药物开发过程中的多功能性和重要性 (Zhang Yi-fan, 2010)。

安全和危害

属性

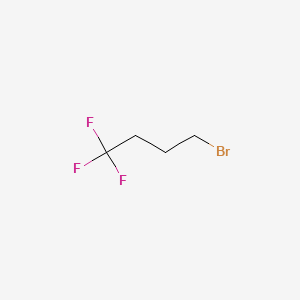

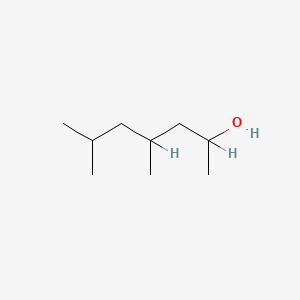

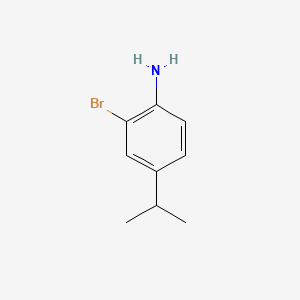

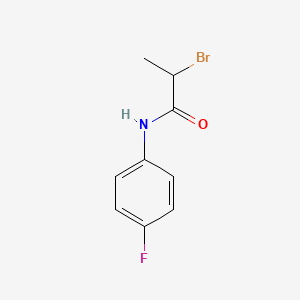

IUPAC Name |

2-bromo-N-(4-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPHUTLRFAVKHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336321 |

Source

|

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-fluorophenyl)propanamide | |

CAS RN |

905797-71-9 |

Source

|

| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。